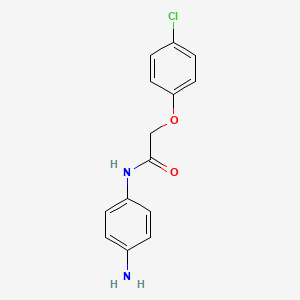

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is an organic compound that features both an amine group and a chlorophenoxy group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide typically involves the reaction of 4-chloroaniline with 4-chlorophenoxyacetic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group, if present, can be reduced back to the amine group.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Common reducing agents include iron filings in hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine group.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide has been explored for its potential therapeutic properties, including:

- Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cell lines, particularly through mechanisms involving enzyme inhibition. Its structural features may enhance efficacy against resistant cancer types.

- Antiparasitic Properties : Preliminary research suggests that this compound may inhibit specific enzymes involved in parasitic infections, such as Trypanosoma brucei, which causes African sleeping sickness.

Biochemistry

The compound is investigated for its role as a biochemical probe to study enzyme interactions. Its ability to inhibit certain enzymes can provide insights into metabolic pathways crucial for cell survival and proliferation.

Materials Science

Due to its unique structural properties, this compound may find applications in developing advanced materials with specific functionalities. Its synthesis can serve as an intermediate in creating more complex organic molecules.

Case Studies and Research Findings

Recent studies highlight the potential applications of this compound:

- Antiparasitic Efficacy : A study demonstrated that derivatives of chloroacetamides showed significant activity against T. brucei, suggesting that modifications to the structure can enhance selectivity and potency against pathogens.

- Cancer Cell Line Studies : Research on similar compounds indicated effective induction of cell death in various cancer models through apoptosis and autophagy mechanisms. These findings suggest that this compound may share similar pathways.

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict biological activity based on chemical structure variations among related compounds. This approach helps identify promising candidates for further development as therapeutic agents.

Wirkmechanismus

The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Aminophenyl)-4-(4-chlorophenoxy)butanamide

- N-(4-Aminophenyl)-2-(4-fluorophenoxy)acetamide

- N-(4-Aminophenyl)-2-(4-bromophenoxy)acetamide

Uniqueness

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of both an amine group and a chlorophenoxy group, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the chlorine atom in the phenoxy group can influence the compound’s electronic properties and reactivity, making it suitable for specific applications.

Biologische Aktivität

N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound features a para-aminophenyl moiety linked to an acetamide group, with a para-chlorophenoxy substituent. This structural arrangement is critical for its biological activity. The synthesis typically involves:

- Coupling Reaction : Reacting 4-aminophenol with 4-chlorophenol in the presence of a coupling agent.

- Acetylation : Acetylating the resulting compound using acetic anhydride or acetyl chloride.

- Purification : Purifying the product through crystallization or column chromatography .

Biological Activities

This compound exhibits several significant biological activities:

- Antiparasitic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in parasitic infections, particularly against Trypanosoma brucei, which causes African sleeping sickness .

- Anticancer Potential : Research indicates potential applications in cancer therapy, with studies showing that related compounds can induce apoptosis and autophagy in cancer cell lines . The compound's structural features may enhance its efficacy against resistant cancer types.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, which could lead to therapeutic effects in cancer and parasitic diseases .

- Cellular Uptake : Its lipophilic nature facilitates penetration through cellular membranes, enhancing its bioavailability and efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide | Similar amine and benzamide structure | Antiparasitic | Contains ethylene linker |

| 2-Amino-5-substituted-1,3,4-oxadiazole derivatives | Contains oxadiazole ring | Anticancer | Different heterocyclic structure |

| N-[4-(4-morpholinyl)phenyl]acetamide | Morpholine instead of phenoxy | Antimicrobial | Morpholine enhances solubility |

This compound stands out due to its specific combination of functional groups that confer unique biological activities, particularly its dual role as both an antiparasitic and anticancer agent .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antiparasitic Efficacy : A study demonstrated that derivatives of chloroacetamides showed significant activity against T. brucei, suggesting that modifications to the structure can enhance selectivity and potency against pathogens .

- Cancer Cell Line Studies : Research on similar compounds indicated that they could effectively induce cell death in various cancer models through apoptosis and autophagy mechanisms . These findings suggest that this compound may share similar pathways.

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict the biological activity based on chemical structure variations among related compounds. This approach helps identify promising candidates for further development as therapeutic agents .

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOXTARLLUFVAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.